

A Technical Guide to the Physicochemical Properties of Methyl 3,5-difluorobenzoate

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Compound of Interest

Compound Name: Methyl 3,5-difluorobenzoate

Cat. No.: B1585985

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Introduction: **Methyl 3,5-difluorobenzoate** (CAS No. 216393-55-4) is a fluorinated aromatic ester of significant interest to the scientific community, particularly those in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating complex molecular architectures.[3][4] Its applications range from an intermediate in the synthesis of advanced insecticides to a component in polyurethane production.[1] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their characterization, and essential safety information for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical properties of **Methyl 3,5-difluorobenzoate** are summarized below. These data points are critical for designing synthetic routes, predicting reaction kinetics, and ensuring safe handling.

Property	Value	Source(s)
CAS Number	216393-55-4	[1][2][5]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1][2][5]
Molecular Weight	172.13 g/mol	[1][2]
Appearance	White crystalline solid or clear, colorless liquid	[1][5]
Melting Point	23-27 °C	[1][6]
Boiling Point	187-189 °C (at 760 mmHg)	[1]
Density	1.265 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.4720 - 1.4760	[1][5]
Flash Point	170 °C	[1]
IUPAC Name	methyl 3,5-difluorobenzoate	[2][5]
InChI Key	JBEJPGWPXIIQBB-UHFFFAOYSA-N	[2][5]

Field Insight: The reported melting point of 23-27 °C is very close to standard ambient temperature.[1][6] Consequently, the compound may exist as either a low-melting solid or a liquid, depending on the laboratory environment. It is crucial for researchers to verify the physical state of the material upon receipt and before use, as this will affect handling procedures, particularly weighing and transfer.

Structural and Spectroscopic Characterization

Confirming the identity and purity of **Methyl 3,5-difluorobenzoate** is paramount. Spectroscopic methods are the primary tools for this validation.

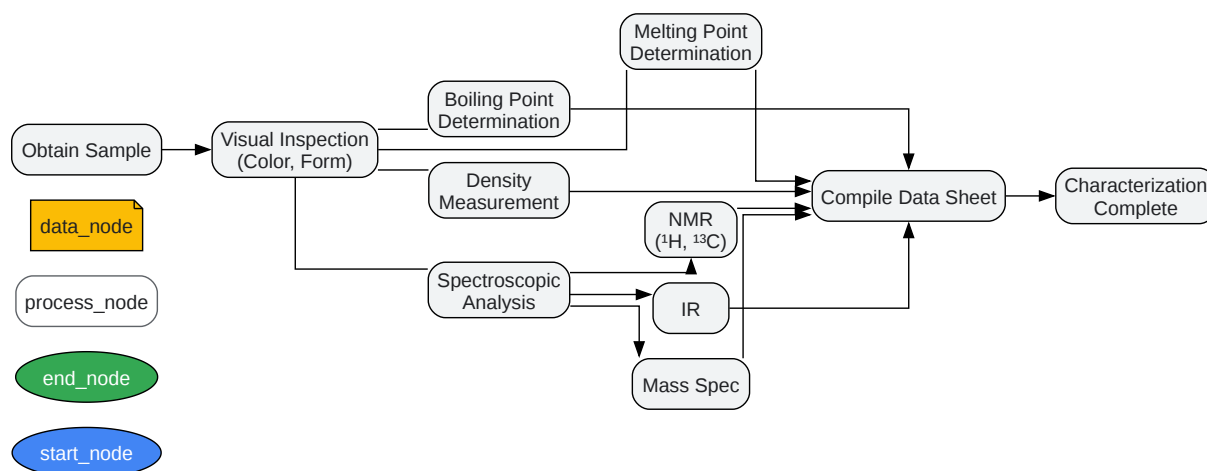
Caption: Molecular structure of **Methyl 3,5-difluorobenzoate**.

Expected Spectroscopic Signatures:

- ^1H NMR (Proton NMR): In a solvent like CDCl_3 , the spectrum should exhibit two main regions. A singlet around 3.9 ppm corresponding to the three methyl ($-\text{OCH}_3$) protons. The aromatic region will be more complex due to fluorine coupling; one would expect a triplet for the proton at the C4 position (between the two fluorines) and a doublet of doublets (or a multiplet) for the protons at the C2 and C6 positions.
- ^{13}C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons bonded to fluorine (C3 and C5) will appear as doublets due to one-bond C-F coupling, and other aromatic carbons will show smaller couplings.
- Infrared (IR) Spectroscopy: Key absorption bands are expected for the $\text{C}=\text{O}$ (ester carbonyl) stretch, typically around $1720\text{--}1740\text{ cm}^{-1}$. Strong C-F stretching bands will be present in the $1100\text{--}1300\text{ cm}^{-1}$ region. C-O stretching and aromatic C-H and C=C vibrations will also be visible.
- Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M^+) should be observed at an m/z of approximately 172.03, corresponding to the monoisotopic mass.^[2] Common fragmentation patterns would include the loss of the methoxy group ($\bullet\text{OCH}_3$) or the entire methoxycarbonyl group ($\bullet\text{COOCH}_3$).

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for determining the key physicochemical properties of **Methyl 3,5-difluorobenzoate**.



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Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination

- Rationale: To accurately determine the solid-to-liquid phase transition temperature range, which is a key indicator of purity. A broad melting range often suggests impurities.
- Methodology:
 - Place a small, dry amount of solid **Methyl 3,5-difluorobenzoate** into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Compact the sample by tapping the tube gently.
 - Place the capillary tube into a calibrated digital melting point apparatus.

- Set the apparatus to ramp the temperature at a rate of 1-2 °C per minute near the expected melting point (23-27 °C).
- Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Protocol 3.2: Spectroscopic Analysis Sample Preparation

- Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data for structural verification.
- Methodology:
 - NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. The use of a deuterated solvent is essential to avoid overwhelming the analyte signals in the ¹H NMR spectrum.
 - IR Spectroscopy: If the sample is liquid, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If solid, grind a small amount with dry KBr powder and press into a thin pellet. This ensures the infrared beam can pass through the sample.
 - Mass Spectrometry: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile. This solution can be directly infused or injected into the mass spectrometer. Volatility is key for ionization and transfer into the mass analyzer.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate.

- Hazard Identification: According to the Globally Harmonized System (GHS), **Methyl 3,5-difluorobenzoate** is classified as Harmful if swallowed (H302).[2] Some suppliers also indicate it may cause skin and eye irritation.[2]

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles (compliant with EN 166 or equivalent).[7]
 - Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile).[7][8]
 - Skin and Body Protection: A standard laboratory coat should be worn.[7][8]
- Handling:
 - Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors.[8][9]
 - Avoid contact with skin, eyes, and clothing.[9]
 - Wash hands thoroughly after handling.[9]
 - Do not eat, drink, or smoke in the laboratory.
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
 - Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The utility of **Methyl 3,5-difluorobenzoate** stems from the unique properties imparted by its fluorine substituents.

- Agrochemicals and Materials: It serves as a key intermediate in the synthesis of certain molting hormone insecticides.[1] It has also been used to accelerate the hardening of polyurethane, thereby shortening demolding times in industrial processes.[1]
- Drug Discovery and Medicinal Chemistry: Fluorine-containing molecules are of immense interest in drug development. The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[3][4] As a readily available difluorinated aromatic scaffold, **Methyl 3,5-difluorobenzoate** is an attractive starting

material for synthesizing novel therapeutic agents, allowing chemists to explore chemical space and optimize lead compounds.^[11]

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